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Introduction

Asymmetric transfer hydrogenation (ATH) of prochiral ketones provides a highly efficient and
practical method for the synthesis of enantioenriched secondary alcohols, which are crucial
building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This
method offers several advantages over other reduction techniques, including operational
simplicity, mild reaction conditions, and the avoidance of high-pressure hydrogen gas.[3][4]
Typically, ATH employs stable and readily available hydrogen donors such as 2-propanol or a
formic acid/triethylamine mixture.[5]

The most notable and successful catalysts for ATH are the ruthenium(ll) complexes developed
by Noyori and coworkers, particularly those bearing N-(p-toluenesulfonyl)-1,2-
diphenylethylenediamine (TsDPEN) as a chiral ligand.[6][7] These catalysts, along with related
rhodium(lll) and iridium(lIl) complexes, demonstrate high activity and enantioselectivity for a
broad range of ketone substrates.[1][8] This document provides detailed application notes and
experimental protocols for the asymmetric transfer hydrogenation of various ketones using
these catalyst systems.

Catalytic Systems and Performance Data
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The efficiency of asymmetric transfer hydrogenation is highly dependent on the choice of
catalyst, ligand, hydrogen donor, and reaction conditions. Below is a summary of the
performance of common catalyst systems for the ATH of various ketones.

Ruthenium-Based Catalysts

Ruthenium(ll) complexes, particularly those of the type [(arene)Ru(TsDPEN)CI], are highly
effective for the ATH of aromatic ketones.[6][7] The reaction is typically performed using either
formic acid/triethylamine (HCOOH/NEts) or 2-propanol with a base as the hydrogen source.[5]

[°]

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with Ru-TsDPEN
Catalysts
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Rhodium and Iridium-Based Catalysts

Rhodium(lll) and Iridium(lll) complexes with TSDPEN are also effective catalysts, particularly
for ATH reactions conducted in aqueous media using sodium formate as the hydrogen donor.[8]
[11] The pH of the aqueous solution is a critical parameter influencing the reaction rate.[8]

Table 2: Asymmetric Transfer Hydrogenation of Ketones with Rh- and Ir-TSDPEN Catalysts in
Water
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Signaling Pathways and Experimental Workflows
Catalytic Cycle of Asymmetric Transfer Hydrogenation
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The mechanism of ATH with Noyori-type catalysts involves a metal-ligand bifunctional catalysis.
The catalyst precursor is activated to form a metal hydride species, which then transfers a
hydride and a proton to the ketone in a concerted, six-membered transition state.[1][7]

Six-membered
Transition State

+ H-Donor
- H20 or Acetone

Hydride Transfer

+ H-Donor
- HX

Chiral Alcohol +
[(arene)Ru(I1)(TsDPEN)]

[(arene)Ru(Il)(TsDPEN)CI] [(arene)Ru(Il)(H)(TsDPEN)]

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

General Experimental Workflow

The general procedure for performing an asymmetric transfer hydrogenation reaction is
straightforward and can be adapted for various substrates and catalysts.
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Catalyst Preparation and Reaction Setup
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Caption: General workflow for asymmetric transfer hydrogenation of ketones.
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Experimental Protocols

Protocol 1: ATH of Acetophenone using RuCl[(p-
cymene)(TsDPEN)] in HCOOHINEts

This protocol is a representative procedure for the asymmetric transfer hydrogenation of an
aromatic ketone using a Noyori-type catalyst with formic acid/triethylamine as the hydrogen
source.[5]

Materials:

[(p-cymene)RuCl2]2

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Acetophenone

Formic acid (HCOOH)

Triethylamine (NEts)

Anhydrous dichloromethane (DCM)

Anhydrous acetonitrile
Procedure:

o Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [(p-cymene)RuClz]z
(e.g., 3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (e.g., 7.3 mg, 0.02 mmol) to a dry Schlenk
flask. Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes.
The color of the solution will change from red to orange.

e Reaction Setup: Remove the solvent under vacuum. To the resulting solid catalyst, add a
solution of acetophenone (e.g., 120 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).

» Hydrogen Donor Preparation: Prepare the azeotropic mixture of formic acid and
triethylamine by mixing formic acid and triethylamine in a 5:2 molar ratio.
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Reaction Initiation: Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction
flask.

Reaction Conditions: Stir the reaction mixture at 28 °C.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography (GC).

Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the
agueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine,
dry over anhydrous Na=S0Oa4, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,
using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

Analysis: Determine the conversion by GC or *H NMR spectroscopy. Determine the
enantiomeric excess by chiral HPLC or chiral GC analysis.

Protocol 2: ATH of Acetophenone using
[Cp*RhCI2]2/TsDPEN in Aqueous Media

This protocol describes a greener approach to ATH using a rhodium catalyst in water with

sodium formate as the hydrogen source.[8][12]

Materials:

[CpPRNCIz]z (Cp = pentamethylcyclopentadienyl)
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
Acetophenone

Sodium formate (HCOONa)

Deionized water

Procedure:
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o Catalyst Pre-formation: In a vial, dissolve [Cp*RhCIz]2 (e.g., 3.1 mg, 0.005 mmol) and (S,S)-
TsDPEN (e.g., 7.3 mg, 0.02 mmol) in deionized water (2 mL). Stir the mixture at 40 °C for 30
minutes to form the active catalyst.

o Reaction Setup: To the catalyst solution, add acetophenone (e.g., 120 mg, 1.0 mmol) and
sodium formate (e.g., 340 mg, 5.0 mmol).

» Reaction Conditions: Vigorously stir the reaction mixture at 40 °C. The pH of the solution
should be monitored and maintained within the optimal range of 5.5-10.0 for the Rh-TsDPEN
catalyst.[8]

e Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC after
extraction with an organic solvent.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the
product with diethyl ether or ethyl acetate (3 x 10 mL).

 Purification and Analysis: Combine the organic layers, dry over anhydrous MgSOa, and
concentrate. The purity of the product can be determined by GC and *H NMR. The
enantiomeric excess is determined by chiral HPLC or GC.

Conclusion

Asymmetric transfer hydrogenation of ketones is a robust and versatile methodology for the
synthesis of chiral secondary alcohols. The use of well-defined ruthenium, rhodium, and iridium
catalysts allows for high conversions and excellent enantioselectivities under mild conditions.
The protocols provided herein offer a starting point for researchers to apply this powerful
transformation to a wide variety of ketone substrates, with options for both traditional organic
solvents and greener aqueous media. The choice of catalyst, ligand, and reaction conditions
can be tailored to achieve optimal results for specific synthetic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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